N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide
Description
Chemical Identity and Structural Characteristics
Molecular Identification
CAS Registry Number: 1285533-84-7
The compound N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide is uniquely identified by its Chemical Abstracts Service registry number 1285533-84-7. This registry number serves as the definitive identifier for the compound across scientific databases and pharmaceutical reference systems. The compound appears in multiple chemical databases including PubChem with compound identification number 49830591, establishing its recognized status within the scientific community. Alternative nomenclature systems have assigned additional identifiers including the MDL number MFCD29041974 and the UNII code XKDNF565L, providing comprehensive cataloging across various international chemical registration systems. The compound is also referenced under the ChEMBL identification code CHEMBL1992306, indicating its inclusion in medicinal chemistry databases focused on bioactive compounds.
Molecular Formula: C21H17F3N4O3
The molecular composition of this compound is precisely defined by its molecular formula C21H17F3N4O3. This formula indicates the presence of twenty-one carbon atoms forming the complex aromatic and heterocyclic framework, seventeen hydrogen atoms contributing to the molecular architecture, three fluorine atoms concentrated within the trifluoromethyl substituent, four nitrogen atoms distributed across the urea bridge and heterocyclic systems, and three oxygen atoms involved in carbonyl and ether linkages. The molecular composition reflects the compound's classification as a fluorinated organic molecule with multiple heteroatoms, characteristic of modern pharmaceutical compounds designed for enhanced biological activity and metabolic stability. The presence of multiple nitrogen atoms suggests potential for hydrogen bonding interactions with biological targets, while the fluorine atoms contribute to the compound's lipophilicity and electronic properties.
Molecular Weight: 430.38 g/mol
The molecular weight of this compound is precisely calculated as 430.38 grams per mole. This molecular weight places the compound within the optimal range for pharmaceutical compounds, adhering to established guidelines for drug-like properties. The calculated monoisotopic mass provides additional precision for analytical applications, particularly in mass spectrometry-based identification and quantification methods. Computational analysis using PubChem's molecular weight calculation algorithms confirms this value, ensuring accuracy across multiple reference sources. The molecular weight differential compared to its parent compound sorafenib reflects the structural modification through dechlorination, resulting in a reduction of approximately 34.4 mass units corresponding to the removal of the chlorine atom.
Structural Features
Core Structural Components
The architectural framework of this compound consists of four primary structural domains interconnected through covalent linkages. The central core comprises a diphenyl ether system where a phenoxy group connects to a pyridine ring, establishing the molecular backbone. This biphenyl-like arrangement provides structural rigidity while maintaining conformational flexibility necessary for biological activity. The picolinamide moiety serves as one terminal unit, incorporating both the pyridine heterocycle and the N-methylcarboxamide functionality. The opposite terminus features the trifluoromethylphenyl unit connected through the characteristic urea bridge. Research indicates that this modular architecture facilitates specific protein-ligand interactions while maintaining appropriate pharmacokinetic properties. The compound's SMILES notation CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F provides a linear representation of this complex three-dimensional structure.
Key Functional Groups
Multiple functional groups contribute to the chemical reactivity and biological activity of this compound. The primary amide group within the picolinamide moiety serves as both a hydrogen bond donor and acceptor, facilitating interactions with protein targets through its carbonyl oxygen and amino hydrogen. The ether linkage connecting the phenoxy and pyridine components provides conformational flexibility while maintaining molecular stability. The urea functional group represents the most pharmacologically significant component, capable of forming multiple hydrogen bonds with biological targets and serving as a key recognition element for kinase binding sites. The trifluoromethyl group contributes unique electronic properties through its strong electron-withdrawing character and enhanced lipophilicity. Research in trifluoromethyl-containing pharmaceuticals demonstrates that this group significantly influences molecular conformation, metabolic stability, and protein binding affinity. The aromatic systems throughout the molecule provide π-π stacking interactions and contribute to overall molecular planarity essential for target recognition.
Urea Bridge Significance
The urea functional group within this compound serves as a critical pharmacophore element essential for biological activity. Research on urea-based anticancer agents reveals that this functional group provides optimal geometry for binding to kinase active sites through specific hydrogen bonding patterns. The urea moiety adopts a planar configuration that facilitates simultaneous interactions with multiple amino acid residues within protein binding pockets. Studies on sorafenib and related compounds demonstrate that the urea bridge forms crucial hydrogen bonds with the backbone aspartate of the DFG loop and the glutamate side chain of the alpha-C helix in kinase structures. The electron distribution within the urea group creates partial positive charges on the nitrogen atoms and partial negative charges on the oxygen atom, enabling diverse electrostatic interactions. Molecular modeling studies indicate that modification or replacement of the urea functionality significantly reduces biological activity, confirming its essential role in target recognition. The spatial arrangement of the urea bridge also contributes to the overall molecular conformation, positioning the terminal aromatic rings at optimal distances for simultaneous binding site occupancy.
Trifluoromethylphenyl Moiety
The trifluoromethylphenyl substituent represents a crucial structural element that significantly influences the physicochemical properties of this compound. The trifluoromethyl group exhibits exceptional electron-withdrawing capacity with a Hammett sigma value of 0.54, substantially altering the electronic distribution throughout the aromatic system. This electronic perturbation affects molecular reactivity, stability, and binding interactions with biological targets. Research on trifluoromethylated pharmaceuticals indicates that this moiety enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation. The high electronegativity of fluorine atoms creates a significant dipole moment within the trifluoromethyl group, contributing to unique intermolecular interactions including halogen bonding and enhanced van der Waals forces. Crystallographic studies of related compounds demonstrate that trifluoromethylphenyl groups occupy hydrophobic binding pockets formed between protein secondary structure elements. The lipophilic character imparted by the trifluoromethyl substituent influences membrane permeability and tissue distribution, factors critical for pharmaceutical efficacy.
Phenoxy Linkage Architecture
The phenoxy linkage in this compound serves as both a structural connector and a pharmacologically active element. Research on compounds containing terminal phenoxy groups demonstrates their privileged status as pharmacophore components, facilitating optimal molecular arrangement at binding sites. The ether oxygen atom within the phenoxy linkage acts as a hydrogen bond acceptor while the aromatic ring provides π-π stacking interactions with aromatic amino acid residues. Studies indicate that the phenoxy moiety contributes to molecular selectivity by enabling specific recognition patterns with target proteins. The conformational flexibility introduced by the ether linkage allows the molecule to adopt various geometries while maintaining key intermolecular contacts. The aromatic character of the phenoxy group contributes to overall molecular planarity and rigidity, essential features for maintaining binding affinity. Molecular docking studies reveal that phenoxy substituents frequently engage in crucial π-π interactions with phenylalanine and tyrosine residues within protein active sites. The electron density distribution within the phenoxy system influences both the nucleophilicity of the ether oxygen and the electrophilicity of the aromatic carbon atoms.
Picolinamide Terminal Group
The picolinamide moiety functions as a critical recognition element within the molecular architecture of this compound. This heterocyclic amide combines the electronic properties of pyridine with the hydrogen bonding capacity of the carboxamide group. Research on picolinamide-based derivatives demonstrates their effectiveness as kinase inhibitors through specific binding interactions with adenosine triphosphate binding sites. The pyridine nitrogen atom serves as a hydrogen bond acceptor and contributes to the overall basicity of the molecule, influencing protonation states under physiological conditions. The N-methylcarboxamide component provides both hydrogen bond donor and acceptor capabilities through its amino hydrogen and carbonyl oxygen respectively. Studies indicate that the methyl substituent on the amide nitrogen enhances metabolic stability by preventing hydrolytic cleavage while maintaining binding affinity. The planar geometry of the picolinamide system facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites. Computational analysis reveals that the electron-deficient pyridine ring forms favorable electrostatic interactions with electron-rich regions of protein targets.
Structural Comparison with Sorafenib
Absence of Chlorine Substituent
The most significant structural distinction between this compound and sorafenib lies in the absence of the chlorine substituent. Sorafenib contains a chlorine atom at the 4-position of the terminal phenyl ring, represented in its molecular formula C21H16ClF3N4O3. The dechlorinated analogue maintains the identical molecular framework except for this single atomic substitution, resulting in the molecular formula C21H17F3N4O3. This structural modification represents the product of hydrodehalogenation side reactions during pharmaceutical synthesis processes. The removal of the chlorine atom reduces the molecular weight by 35.45 atomic mass units, from sorafenib's 464.825 grams per mole to 430.38 grams per mole for the dechlorinated compound. Comparative analysis reveals that this seemingly minor modification substantially alters the electronic distribution throughout the molecular framework. The electronegativity difference between chlorine and hydrogen significantly impacts the electron density on the aromatic ring and adjacent functional groups. Research indicates that chlorine substitution influences both lipophilicity and protein binding affinity through halogen bonding interactions.
Structural Implications of Dechlorination
The dechlorination modification in this compound produces substantial changes in molecular properties beyond simple atomic substitution. The removal of the electron-withdrawing chlorine substituent increases electron density on the terminal phenyl ring, altering reactivity patterns and binding interactions. Computational modeling studies indicate that dechlorination affects molecular conformation by reducing steric constraints and altering preferred rotational states around single bonds. The absence of chlorine eliminates potential halogen bonding interactions that contribute to the binding affinity of the parent compound sorafenib. Research on structure-activity relationships in kinase inhibitors demonstrates that halogen substituents frequently occupy specific binding pockets and contribute to selectivity profiles. The dechlorinated structure exhibits modified lipophilicity characteristics, with calculated partition coefficients differing significantly from the chlorinated parent compound. Studies on sorafenib metabolism reveal that dechlorination represents a minor metabolic pathway, suggesting that the dechlorinated analogue may have different pharmacokinetic properties. The electronic perturbation caused by chlorine removal propagates throughout the conjugated system, affecting the reactivity of remote functional groups.
Electrostatic Profile Differences
The electrostatic properties of this compound differ substantially from sorafenib due to the absence of the chlorine substituent. Computational electrostatic potential mapping reveals significant changes in charge distribution across the molecular surface. The chlorine atom in sorafenib contributes approximately -0.3 elementary charges to the local electrostatic environment, creating a region of enhanced electronegativity. Removal of this substituent eliminates the corresponding electronegative pocket and redistributes electron density throughout the aromatic system. Molecular dynamics simulations indicate that these electrostatic changes affect protein-ligand recognition patterns and binding thermodynamics. The altered charge distribution influences hydrogen bonding geometries with amino acid residues in protein active sites. Research on kinase-inhibitor interactions demonstrates that electrostatic complementarity plays a crucial role in binding specificity and affinity. The dechlorinated compound exhibits modified dipole moment characteristics compared to sorafenib, affecting intermolecular interactions in both solution and bound states. Studies using quantum mechanical calculations reveal that the absence of chlorine alters the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, potentially affecting electron transfer processes and oxidative metabolism.
Properties
IUPAC Name |
N-methyl-4-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3/c1-25-19(29)18-12-17(9-10-26-18)31-16-7-5-14(6-8-16)27-20(30)28-15-4-2-3-13(11-15)21(22,23)24/h2-12H,1H3,(H,25,29)(H2,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTZMAAMCVPJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Methyl 4-Chloropicolinate Intermediate
A key route involves methyl 4-chloropicolinate as the starting material, as detailed in patent applications:
Step 1: Aminolysis of Methyl 4-Chloropicolinate
Methyl 4-chloropicolinate reacts with N-methylamine (or its deuterated analog, N-(methyl-d₃)amine ) in an inert solvent (e.g., tetrahydrofuran, ethanol) under basic conditions. This nucleophilic substitution replaces the chloride with a methylamide group:
Conditions :
Step 2: Phenoxy Group Introduction
The intermediate 4-chloro-N-methylpicolinamide undergoes a coupling reaction with 4-aminophenol derivatives. A Ullmann-type coupling or nucleophilic aromatic substitution is employed, typically using a copper catalyst.
Step 3: Urea Linkage Formation
The phenolic amine intermediate reacts with 3-(trifluoromethyl)phenyl isocyanate or a carbamoylating agent (e.g., triphosgene) to form the urea bond. Patent EP2548867A1 highlights the use of N,N′-carbonyldiimidazole (CDI) or triphosgene as activating agents:
Optimization Notes :
Alternative Route via 4-Chloropicolinoyl Chloride
Patent US20130060043 describes a pathway using 4-chloropicolinoyl chloride to bypass the ester intermediate:
Step 1: Amide Formation
4-Chloropicolinoyl chloride reacts directly with N-methylamine in an inert solvent:
Conditions :
Step 2–3 : Identical to Sections 2.1.2 and 2.1.3 for phenoxy and urea group installation.
Urea Formation via Carbonyldiimidazole Activation
A specialized method for urea synthesis uses CDI to activate the amine precursor:
-
Activation : 3-(Trifluoromethyl)aniline reacts with CDI to form an imidazolide intermediate.
-
Coupling : The imidazolide reacts with the phenolic amine to yield the urea.
Advantages :
Reaction Conditions and Optimization
Solvent and Temperature Effects
| Step | Preferred Solvents | Temperature Range | Catalyst/Base |
|---|---|---|---|
| Aminolysis | THF, ethanol | 0–50°C | Potassium carbonate |
| Phenoxy Coupling | DMSO, NMP | 60–80°C | Copper(I) iodide |
| Urea Formation | DCM, acetonitrile | Room temperature | Triethylamine |
Key Findings :
Catalytic Systems
-
Copper Catalysis : Essential for Ullmann couplings, with CuI and 1,10-phenanthroline achieving >80% yields in model reactions.
-
Phase-Transfer Catalysts : Accelerate urea formation in biphasic systems (e.g., water/THF).
Analytical Characterization
Post-synthesis analysis relies on:
Discussion of Deuterated Analogs
While the focus is on the non-deuterated compound, patents reveal that N-(methyl-d₃)picolinamide intermediates are synthesized using deuterated methylamine. These methods involve:
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases or enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group and urea linkage play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications on the Phenyl Ring
The trifluoromethyl (CF₃) group at the phenyl ring is critical for electronic and steric effects. Substituting CF₃ with other groups alters activity:
- Nitro (NO₂) group (5f): Introduced in compound 5f (melting point: 220°C), the electron-withdrawing nitro group enhances binding to hydrophobic kinase pockets but may reduce metabolic stability due to higher reactivity .
- Methoxy (OCH₃) group (5g) : Compound 5g (melting point: 176°C) shows reduced potency compared to the parent compound, likely due to decreased electron-withdrawing effects .
- Chloro (Cl) and CF₃ combination (5h) : The 4-chloro-3-CF₃ substitution (5h, melting point: 223–225°C) improves target selectivity, as seen in analogs of sorafenib derivatives .
Table 1: Impact of Phenyl Ring Substitutions
| Compound | Substituent | Melting Point (°C) | Key Property Change |
|---|---|---|---|
| Parent | 3-CF₃ | 204–205 | Baseline activity |
| 5f | 3-NO₂ | 220 | Increased hydrophobicity |
| 5g | 3-OCH₃ | 176 | Reduced potency |
| 5h | 4-Cl,3-CF₃ | 223–225 | Enhanced selectivity |
Modifications in the Urea Linkage
Replacing the urea group with carbamate or thiourea alters hydrogen-bonding capacity:
Modifications in the Picolinamide Moiety
- Hydroxypropyl side chain (10c) : Compound 10c introduces a 3-hydroxypropyl group, improving water solubility while retaining kinase inhibitory activity .
- Deuterated analogs (e.g., deuterated methyl group) : Used in metabolic studies to trace degradation pathways without altering biological activity .
Table 2: Pharmacokinetic Comparison of Derivatives
| Compound | Modification | Solubility | Bioavailability | Reference |
|---|---|---|---|---|
| Parent | None | Low | Moderate | |
| YL529 | Tosylate salt | High | High | |
| 10c | 3-Hydroxypropyl | Moderate | Moderate |
Key Research Findings
- Antitumor Activity: The parent compound and its analogs (e.g., 10–1, 11–12) show potent inhibition of VEGF-D-induced lymphangiogenesis, with IC₅₀ values in the nanomolar range .
- Structural Stability : Derivatives with bulky substituents (e.g., cyclohexyl in 5i) exhibit higher melting points (236–240°C), correlating with enhanced crystalline stability .
- Safety Profile : The parent compound has a warning signal (H302, H315, H319, H335) due to mild toxicity, while mercaptoethyl derivatives (e.g., 10b) require stricter handling (P280 gloves) .
Biological Activity
N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide, a compound with the CAS number 1285533-84-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C21H17F3N4O3
- Molecular Weight : 430.38 g/mol
The structure includes a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
This compound primarily acts as an inhibitor of specific kinases involved in various signaling pathways. Notably, it has been studied as an inhibitor of TNNI3K (cardiac-specific kinase), which plays a crucial role in cardiac function and disease.
Key Findings:
- Kinase Inhibition : The compound exhibits selective inhibition against TNNI3K, VEGFR2, p38α, and B-Raf kinases. This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy in cardiovascular diseases .
- Cardioprotective Effects : In vivo studies demonstrated that this compound provides cardioprotection in models of ischemia/reperfusion injury, suggesting its potential application in treating heart diseases .
Therapeutic Applications
The biological activity of this compound extends beyond cardiovascular applications. Its kinase inhibition profile indicates potential uses in oncology and other areas where aberrant kinase activity is implicated.
Table 1: Summary of Biological Activities
| Activity Type | Target Kinases | Observed Effects |
|---|---|---|
| Inhibition | TNNI3K, VEGFR2, p38α, B-Raf | Reduced cardiac injury; potential anti-cancer effects |
| Cardioprotection | Cardiac tissue | Improved outcomes in ischemia/reperfusion models |
| Antiproliferative | Cancer cell lines | Inhibition of proliferation in various cancer types |
Case Studies
Several studies have investigated the effects of this compound:
- Cardiac Injury Model : A study demonstrated that administration of the compound significantly reduced myocardial infarct size and improved heart function metrics in a rat model subjected to ischemia/reperfusion .
- Cancer Cell Line Studies : The compound showed promising results against various cancer cell lines, exhibiting IC50 values comparable to established chemotherapeutics. For instance, it demonstrated higher potency than sorafenib against Hep G2 and A549 cell lines .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide?
- Methodology : A common approach involves reacting phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate with 4-(4-aminophenoxy)-N-methylpicolinamide in acetonitrile, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The mixture is heated at reflux (65°C) for 1 hour, followed by filtration and washing with hexane to isolate the product .
- Critical Parameters : Catalyst selection (DABCO enhances reaction efficiency), solvent choice (acetonitrile for solubility), and temperature control to avoid side reactions .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (400 MHz, DMSO-d6) and ¹³C-NMR (100 MHz, DMSO-d6) confirm structural integrity, with peaks corresponding to aromatic protons (δ 7.09–8.18 ppm), urea NH groups (δ 9.34–9.81 ppm), and trifluoromethyl signals .
- Mass Spectrometry (MS) : ESI-MS (m/z 430.3 [M + H⁺]) validates molecular weight .
- HPLC : Purity >98% is confirmed using reverse-phase chromatography .
Q. What are the recommended storage conditions and solubility profiles?
- Storage : Store at -20°C in DMSO for in vitro assays (final DMSO concentration ≤0.1% v/v) or as a suspension in 0.5% sodium carboxymethylcellulose (CMC-Na) for in vivo studies .
- Solubility : ≥18.9 mg/mL in DMSO, with limited solubility in aqueous buffers .
Advanced Research Questions
Q. How can reaction yield and purity be optimized during synthesis?
- Optimization Strategies :
- Catalyst Loading : Increasing DABCO concentration (0.2–0.5 mmol) improves urea bond formation .
- Temperature Modulation : Reflux at 65°C balances reaction rate and byproduct suppression .
- Post-Synthesis Purification : Hexane washing removes unreacted intermediates; recrystallization from ethanol enhances purity .
Q. What analytical methods are recommended for impurity profiling?
- Impurity Detection :
- HPLC-UV/HRMS : Identify and quantify related substances (e.g., regorafenib analogs) using gradient elution with C18 columns and acetonitrile/water mobile phases .
- Structural Elucidation : NMR and IR spectroscopy differentiate impurities (e.g., tosylate salts, fluorinated derivatives) via characteristic CF₃ (1338 cm⁻¹) and urea carbonyl (1648–1724 cm⁻¹) signals .
Q. How should biological activity assays be designed for this compound?
- In Vitro Protocols :
- Kinase Inhibition : Use cell-free assays (e.g., recombinant kinases) with ATP-competitive binding measurements. IC₅₀ values are determined via fluorescence polarization .
- Cytotoxicity Testing : Employ cell lines (e.g., HUVECs) with CCK-8 assays to assess proliferation inhibition .
- In Vivo Models : Administer orally (10 mL·kg⁻¹·day⁻¹ in CMC-Na) to xenograft models; monitor tumor volume and angiogenesis markers (e.g., bFGF) .
Q. How to address contradictions in biological activity data across studies?
- Troubleshooting :
- Metabolic Stability : Check liver microsome stability to rule out rapid degradation in vivo vs. in vitro .
- Formulation Differences : Compare DMSO-solubilized vs. CMC-Na-suspended formulations for bioavailability variations .
- Assay Sensitivity : Validate kinase profiling panels to ensure target specificity (e.g., off-target effects on VEGFR vs. PDGFR) .
Q. What strategies exist for studying polymorphs or amorphous forms?
- Polymorph Characterization :
- X-ray Diffraction (XRD) : Compare crystalline vs. amorphous forms (patented amorphous variants show enhanced solubility) .
- DSC/TGA : Analyze thermal stability (melting points, glass transitions) to guide formulation development .
Q. How to evaluate stability under varying pH and temperature conditions?
- Stability Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
